

Spectroscopic Analysis of 2-(3-Bromopropyl)-1,3-dioxolane: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Bromopropyl)-1,3-dioxolane

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(3-Bromopropyl)-1,3-dioxolane** (CAS No: 62563-07-9), a valuable building block in organic synthesis. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure. Experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following sections present the spectroscopic data for **2-(3-Bromopropyl)-1,3-dioxolane**. While mass spectrometry data is based on experimental findings, the NMR and IR data are predicted based on the compound's known structure, as publicly available experimental spectra are limited. These predictions are derived from established principles of spectroscopic interpretation.

Proton Nuclear Magnetic Resonance (^1H -NMR) Spectroscopy

^1H -NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of **2-(3-Bromopropyl)-1,3-dioxolane** in a standard solvent like CDCl_3 would exhibit distinct signals for each unique proton group.

Structure for ^1H -NMR Assignment:

Table 1: Predicted ^1H -NMR Data for **2-(3-Bromopropyl)-1,3-dioxolane**

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Ha	~ 3.45	Triplet (t)	2H
Hb	~ 2.05	Quintet (quin)	2H
Hc	~ 1.75	Quartet (q)	2H
Hd	~ 3.90 - 4.00	Multiplet (m)	4H
He	~ 4.90	Triplet (t)	1H

Carbon-13 Nuclear Magnetic Resonance (^{13}C -NMR) Spectroscopy

^{13}C -NMR spectroscopy identifies the different carbon environments within a molecule.

Structure for ^{13}C -NMR Assignment:

Table 2: Predicted ^{13}C -NMR Data for **2-(3-Bromopropyl)-1,3-dioxolane**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 ($\text{CH}_2\text{-Br}$)	~ 33
C2 (CH_2)	~ 30
C3 (CH_2)	~ 32
C4 ($\text{O-CH}_2\text{-CH}_2\text{-O}$)	~ 65
C5 (O-CH-O)	~ 103

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[1]

Table 3: Predicted IR Absorption Bands for **2-(3-Bromopropyl)-1,3-dioxolane**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~ 2960 - 2850	C-H Stretch	Alkane (CH ₂)
~ 1150 - 1050	C-O Stretch	Acetal (O-C-O)
~ 650 - 550	C-Br Stretch	Alkyl Halide

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and formula. The data presented is from an electron ionization (EI) source.

Table 4: Mass Spectrometry Data for **2-(3-Bromopropyl)-1,3-dioxolane**

m/z Value	Interpretation	Relative Intensity
196 / 194	[M] ⁺ Molecular ion (containing ⁸¹ Br / ⁷⁹ Br)	Low
115	[M - Br] ⁺	Moderate
73	[C ₄ H ₉ O] ⁺ (Dioxolane ring fragment)	High (Base Peak)

Experimental Protocols

The acquisition of high-quality spectroscopic data relies on standardized experimental procedures. The following are generalized protocols for the techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2-(3-Bromopropyl)-1,3-dioxolane** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.
- **Data Acquisition:** Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.[2] Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Parameters such as acquisition time, pulse width, and relaxation delay should be optimized for the specific instrument.

Infrared (IR) Spectroscopy

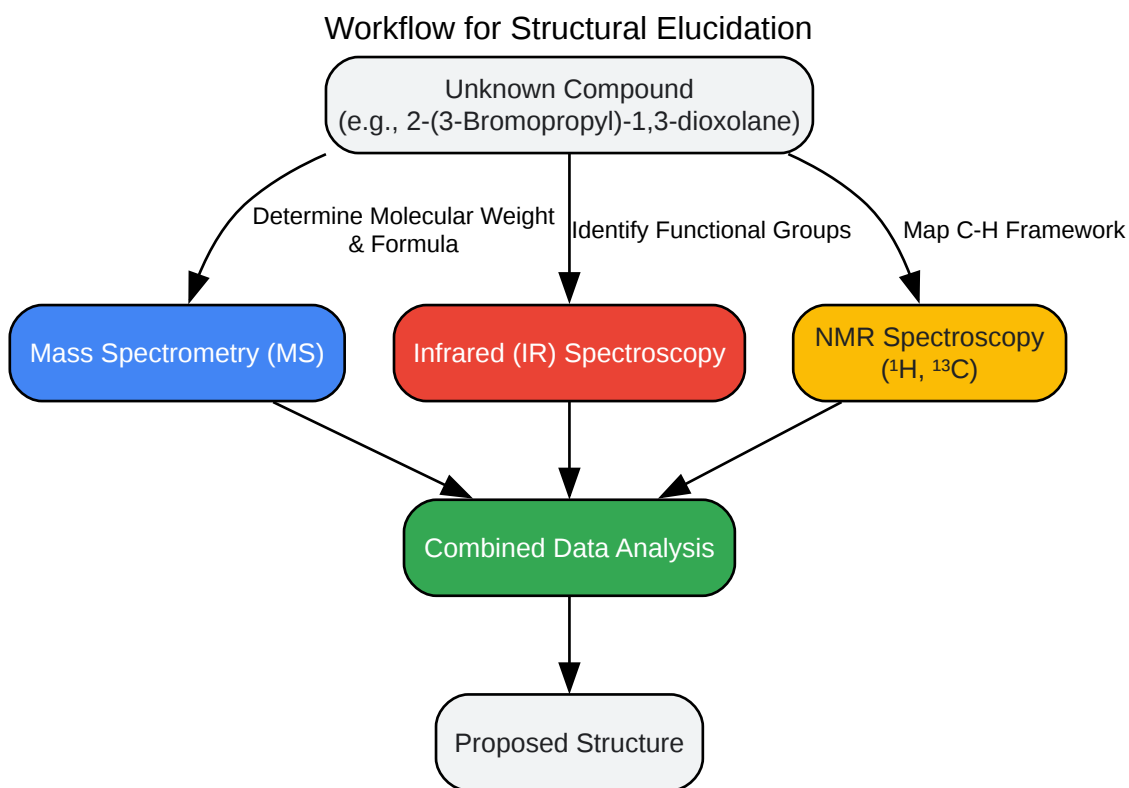
- **Sample Preparation (Neat Liquid):** As **2-(3-Bromopropyl)-1,3-dioxolane** is a liquid, the simplest method is to run a "neat" spectrum.[3]
- **Procedure:** Place one to two drops of the pure liquid sample between two salt plates (e.g., NaCl or KBr).[3] Carefully press the plates together to form a thin liquid film.
- **Data Acquisition:** Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.[4] Record the spectrum, typically in the range of 4000 to 400 cm^{-1} . [1]

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds.[5]
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (Electron Ionization - EI). This process removes an electron, creating a positively charged molecular ion and causing fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a magnetic field, where they are separated based on their mass-to-charge (m/z) ratio.[5]
- **Detection:** A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.



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Caption: A logical workflow for determining a chemical structure using multiple spectroscopic techniques.

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